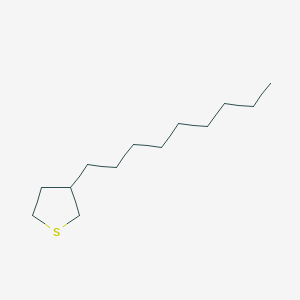![molecular formula C8H11NOS B14299542 2-[(Methylsulfanyl)methoxy]aniline CAS No. 113662-56-9](/img/structure/B14299542.png)
2-[(Methylsulfanyl)methoxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Methylsulfanyl)methoxy]aniline is an organic compound with the molecular formula C8H11NOS It is characterized by the presence of a methoxy group (-OCH3) and a methylsulfanyl group (-SCH3) attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylsulfanyl)methoxy]aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-methoxyaniline with methylthiol in the presence of a suitable base. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Methylsulfanyl)methoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
2-[(Methylsulfanyl)methoxy]aniline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[(Methylsulfanyl)methoxy]aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-6-(methylsulfanyl)aniline: Similar in structure but with different positional isomers.
4-Methoxy-2-methylaniline: Contains a methoxy group and a methyl group but lacks the sulfanyl group.
2-(Methylthio)aniline: Similar but lacks the methoxy group.
Uniqueness
2-[(Methylsulfanyl)methoxy]aniline is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications .
Propriétés
Numéro CAS |
113662-56-9 |
|---|---|
Formule moléculaire |
C8H11NOS |
Poids moléculaire |
169.25 g/mol |
Nom IUPAC |
2-(methylsulfanylmethoxy)aniline |
InChI |
InChI=1S/C8H11NOS/c1-11-6-10-8-5-3-2-4-7(8)9/h2-5H,6,9H2,1H3 |
Clé InChI |
LMWBNINQDIQFHQ-UHFFFAOYSA-N |
SMILES canonique |
CSCOC1=CC=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


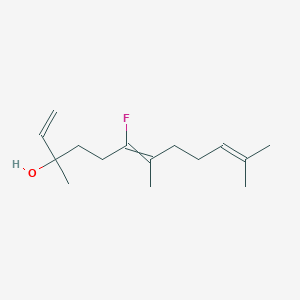
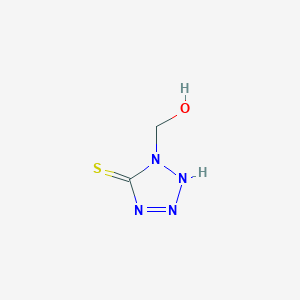
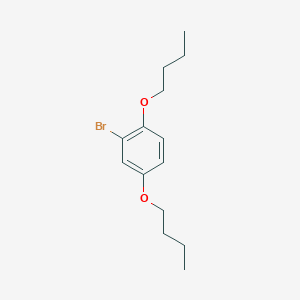
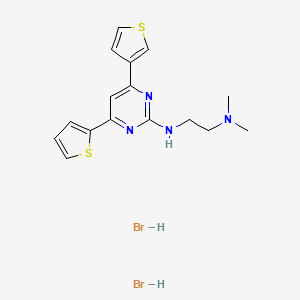
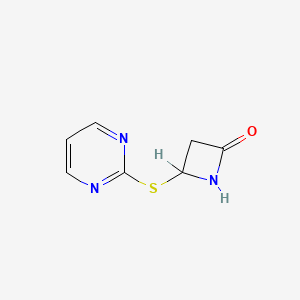
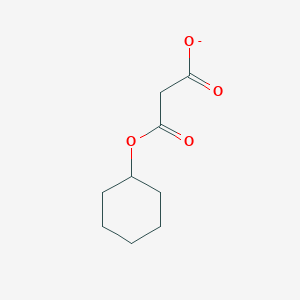
![3-[(5-Amino-4-hydroxy-2-nitrophenyl)sulfanyl]propanoic acid](/img/structure/B14299516.png)
![1-[2-(Diphenylmethoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B14299523.png)
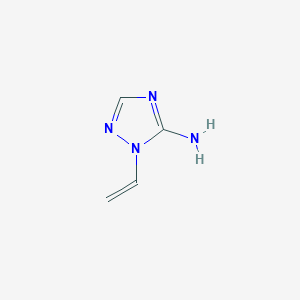

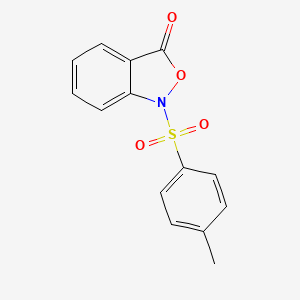
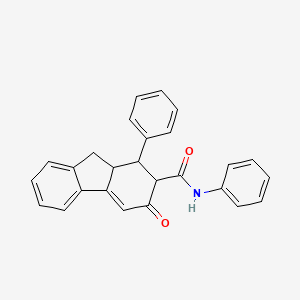
![2-{[(2-Ethenylphenyl)methoxy]methyl}-2-methyloxirane](/img/structure/B14299564.png)
